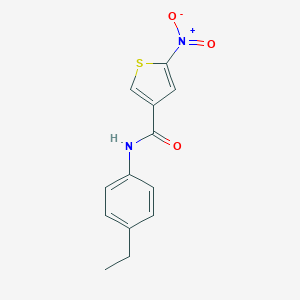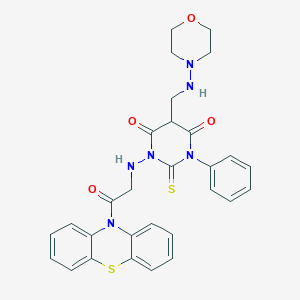
Tert-butyl-7-bromindolin-1-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 7-bromoindoline-1-carboxylate is a chemical compound with the molecular formula C13H16BrNO2 and a molecular weight of 298.18 g/mol . It is a derivative of indoline, a bicyclic heterocycle, and features a tert-butyl ester group at the carboxylate position and a bromine atom at the 7-position of the indoline ring. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 7-bromoindoline-1-carboxylate is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indoline and indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and enzyme interactions due to its structural similarity to naturally occurring indole derivatives.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Vorbereitungsmethoden
The synthesis of tert-butyl 7-bromoindoline-1-carboxylate typically involves the bromination of indoline derivatives followed by esterification. One common method includes the bromination of indoline using bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane. The resulting 7-bromoindoline is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine to form tert-butyl 7-bromoindoline-1-carboxylate .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Tert-butyl 7-bromoindoline-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding indoline derivatives.
Oxidation Reactions: Oxidation can occur at the indoline ring, leading to the formation of indole derivatives.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, lithium aluminum hydride for reductions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wirkmechanismus
The mechanism of action of tert-butyl 7-bromoindoline-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and tert-butyl ester group contribute to its binding affinity and specificity. The compound can inhibit or activate certain biological pathways, leading to its observed effects in various biological systems .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 7-bromoindoline-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 6-bromoindoline-1-carboxylate: Similar structure but with the bromine atom at the 6-position.
N-Boc-5-bromoindole: Features a tert-butyl carbamate group instead of a carboxylate group.
Tert-butyl 5-bromoindoline-1-carboxylate: Bromine atom at the 5-position.
These compounds share structural similarities but differ in the position of the bromine atom and the nature of the substituent groups, which can influence their reactivity and applications .
Eigenschaften
IUPAC Name |
tert-butyl 7-bromo-2,3-dihydroindole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)15-8-7-9-5-4-6-10(14)11(9)15/h4-6H,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLSVTIQYUAATK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566395 |
Source


|
| Record name | tert-Butyl 7-bromo-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143262-17-3 |
Source


|
| Record name | tert-Butyl 7-bromo-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![7-Bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B136572.png)


